![molecular formula C9H13Cl2N3 B2777158 (2-咪唑并[1,2-a]吡啶-3-基乙基)胺二盐酸盐 CAS No. 34164-88-0](/img/structure/B2777158.png)

(2-咪唑并[1,2-a]吡啶-3-基乙基)胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

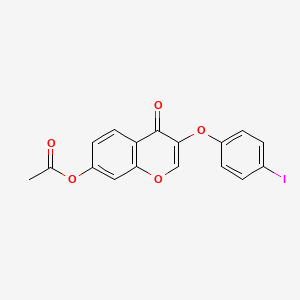

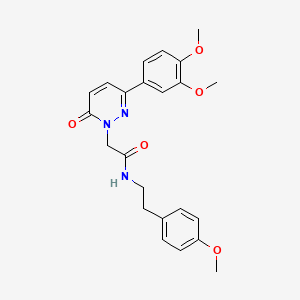

“(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 34164-88-0. It has a molecular weight of 234.13 . This compound is recognized as a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h1-3,6-7H,4-5,10H2;2*1H and the InChI key is NKFQHZGXPSRZAY-UHFFFAOYSA-N .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Physical And Chemical Properties Analysis

The compound is a salt with 2HCl .科学研究应用

- Antibacterial and Antifungal Agents : Substituted imidazo[1,2-a]pyridines exhibit broad-spectrum biological activity and can serve as antibacterial and antifungal drugs .

- Antiviral Compounds : Researchers have explored imidazo[1,2-a]pyridine derivatives for their antiviral potential .

- Anti-Inflammatory Properties : These compounds may have anti-inflammatory effects .

- Treatment of Cancer and Cardiovascular Diseases : Imidazo[1,2-a]pyridine derivatives have been proposed for cancer and cardiovascular therapy .

- Alzheimer’s Disease : Some studies suggest their use in Alzheimer’s disease treatment .

- Imidazo[1,2-a]pyridine derivatives have been investigated for their luminescent properties and applications in optoelectronic devices .

- Efficient assembly of ring-containing structures is crucial in organic synthesis. Imidazo[1,2-a]pyridinones, a class of compounds, have been used in drug development, including treatments for gastric ulcers, diabetes, and psychosis .

- Researchers have reported imidazo[1,2-a]pyridine-3-carboxamides with in vitro anti-TB activity against replicating and non-replicating strains .

- Iminyl radicals, a versatile class, play a role in synthetic applications. They are involved in radical cascade sequences for constructing N-containing cyclic molecules .

Medicinal Chemistry and Drug Development

Materials Science and Optoelectronics

Organic Synthesis and Ring-Forming Transformations

Anti-Tuberculosis Activity

Confocal Microscopy and Imaging

Radical Cascade Sequences and Synthetic Chemistry

未来方向

Imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity. They have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The World Health Organization has taken the initiative to develop new TB drugs using this scaffold . Therefore, the future directions for this compound could involve further exploration of its potential applications in medicinal chemistry.

作用机制

Target of Action

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development . This suggests that the compound may affect the biochemical pathways related to glutamine synthetase.

Pharmacokinetics

Some imidazo[1,2-a]pyridine derivatives have been reported to display pharmacokinetic and safety profiles compatible with once-daily dosing .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exhibit significant activity against various diseases . For instance, some imidazo[1,2-a]pyridine derivatives have been developed as glutamine synthetase (MtGS) inhibitors, a potential target for tuberculosis drug development . This suggests that the compound may have significant molecular and cellular effects.

Action Environment

The efficacy of imidazo[1,2-a]pyridine derivatives can be influenced by various factors, including the presence of multidrug-resistant and extensively drug-resistant strains of diseases .

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-3-ylethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h1-3,6-7H,4-5,10H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFQHZGXPSRZAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8,12,14-Trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.0,3,8]tetradecan-7-one dihydrochloride](/img/no-structure.png)

![N,4,5-trimethyl-2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2777079.png)

![3-[(4-Fluoro-3-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B2777085.png)

![1-Phenyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2777086.png)

![(3S,4S)-3-hydroxy-4-[(2-phenylethyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2777087.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B2777088.png)

![1-(3,4-dichlorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2777091.png)

![3-(2-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2777094.png)